Synthesis of Adic Acid: A Technical Guide for Undergraduate Experiments
Synthesis of Adic Acid: A Technical Guide for Undergraduate Experiments
This guide provides an in-depth overview of the synthesis of adipic acid, a crucial dicarboxylic acid primarily used in the production of nylon. The following sections detail the common laboratory-scale synthesis methods from cyclohexene and cyclohexanol, targeting an audience of researchers, scientists, and drug development professionals who may be revisiting or adapting these fundamental organic chemistry experiments. This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents key quantitative data in a structured format.
Synthesis of Adipic Acid from Cyclohexene
The oxidation of cyclohexene to adipic acid is a classic example of oxidative cleavage of a carbon-carbon double bond. A strong oxidizing agent, such as potassium permanganate (KMnO₄) under acidic conditions, is typically employed for this transformation.
Reaction Mechanism
The reaction proceeds through a two-stage mechanism. Initially, the cyclohexene double bond reacts with potassium permanganate in a syn-addition to form a cyclic manganate ester intermediate. This intermediate is then hydrolyzed to yield cis-cyclohexane-1,2-diol. Under harsh conditions (e.g., heat and acidic pH), the diol undergoes further oxidation. This second stage involves the cleavage of the carbon-carbon bond of the diol, which ultimately forms adipic acid after a series of oxidation steps on the resulting aldehydes.[1][2][3]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of adipic acid from cyclohexene.
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Reaction Setup : In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.[4]
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Reaction Execution : Stopper the flask loosely and swirl the mixture vigorously. The reaction is exothermic, and the temperature should rise to between 35°C and 40°C.[4] If the reaction does not initiate, gentle warming on a steam bath may be required.[4] Continue to swirl the flask frequently for approximately 20 minutes.[4]
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Workup : After the reaction period, filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate.[4] Wash the filter cake with two 10 mL portions of hot 1% sodium hydroxide solution to ensure all the product is collected in the filtrate.[4]
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Isolation and Purification : Concentrate the filtrate by boiling until the volume is reduced to about 10 mL.[4] Cool the solution in an ice-water bath and acidify to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid.[4] The adipic acid will precipitate as white crystals. Collect the crystals by vacuum filtration and recrystallize from a minimal amount of boiling water.[4]
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Drying and Characterization : Dry the purified crystals and determine the melting point and yield.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Cyclohexene | [4] |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [4] |
| Theoretical Yield | Dependent on starting quantities | N/A |
| Melting Point of Adipic Acid | 151.5-153.2 °C | [5] |
Synthesis of Adipic Acid from Cyclohexanol
An alternative and common laboratory synthesis of adipic acid involves the oxidation of cyclohexanol. This method typically utilizes nitric acid as the oxidizing agent, often in the presence of a catalyst.
Reaction Mechanism
The oxidation of cyclohexanol to adipic acid is a multi-step process. The secondary alcohol, cyclohexanol, is first oxidized to its corresponding ketone, cyclohexanone. The cyclohexanone then undergoes further oxidation, which involves ring-opening to form the dicarboxylic acid, adipic acid.[6][7] The reaction with nitric acid can produce nitrogen dioxide gas as a byproduct.[8]
Experimental Protocol
The following is a typical procedure for the synthesis of adipic acid from cyclohexanol.
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Reaction Setup : In a fume hood, place 1 cm³ of 5 M nitric acid in a test tube and heat it in a water bath to 80-90 °C.[9]
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Reaction Execution : Carefully add six drops of cyclohexanol to the heated nitric acid.[9] The reaction will produce brown fumes of nitrogen dioxide.[9] Allow the reaction to proceed for 10 minutes in the water bath.[9]
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Isolation and Purification : Remove the test tube from the water bath and allow it to cool to room temperature. Further cool the solution in an ice bath to induce crystallization of the adipic acid.[9]
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Drying and Characterization : Collect the crystals by filtration, wash them with a small amount of cold deionized water, and allow them to dry.[9] Determine the melting point of the product.
For a larger scale preparation, a three-necked flask equipped with a reflux condenser and a dropping funnel is recommended.[8] Approximately 13 g of cyclohexanol can be added dropwise to 40 mL of 67% nitric acid containing a catalytic amount (around 0.05 g) of ammonium metavanadate.[8] After the addition is complete, the mixture is refluxed for about 15 minutes.[8] The workup and purification follow a similar procedure of cooling, crystallization, and recrystallization.[8]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Cyclohexanol | [8][9] |
| Oxidizing Agent | Nitric Acid (HNO₃) | [8][9] |
| Catalyst (optional) | Ammonium Metavanadate | [8][10] |
| Reaction Temperature | 65-70 °C or 80-90 °C | [9][10] |
| Melting Point of Adipic Acid | 152 °C | [9] |
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of adipic acid is depicted below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cyclohexene to adipic acid [allen.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Preparation of adipic acid from cyclohexene [wwwchem.uwimona.edu.jm]
- 5. scribd.com [scribd.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. The oxidation of cyclohexanol by nitric acid | Class experiment | RSC Education [edu.rsc.org]
- 10. Oxidation of cyclohexanol or preparation of adipic acid | DOC [slideshare.net]
